Unveiling Carmichasine B: A Technical Guide to its Discovery and Isolation from Aconitum carmichaelii
Unveiling Carmichasine B: A Technical Guide to its Discovery and Isolation from Aconitum carmichaelii
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carmichasine B, a C19-diterpenoid alkaloid, is a natural product isolated from the roots of Aconitum carmichaelii Debeaux. This plant, a staple in traditional Chinese medicine, is a rich source of structurally complex and biologically active compounds. This technical guide provides a comprehensive overview of the discovery and isolation of Carmichasine B, presenting detailed experimental protocols, quantitative data, and visualizations of the isolation workflow. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy. While the initial focus of the research leading to its co-isolation was on novel compounds, the established protocols are fundamental for obtaining Carmichasine B for further pharmacological investigation.
Introduction
The genus Aconitum, belonging to the Ranunculaceae family, is renowned for its chemical diversity, particularly its production of diterpenoid alkaloids. These compounds exhibit a wide range of potent biological activities, making them of significant interest to the pharmaceutical and scientific communities. Aconitum carmichaelii Debeaux, commonly known as "Chuanwu" or "Fuzi" in traditional Chinese medicine, is a prominent species within this genus.[1] Chemical investigations of its roots have led to the isolation of numerous C19-diterpenoid alkaloids, including the subject of this guide, Carmichasine B.
This document details the pioneering work that led to the isolation of Carmichasine B, alongside novel alkaloids, from the roots of A. carmichaelii. The methodologies presented are based on the established protocols for the extraction and purification of diterpenoid alkaloids from this plant source.
Experimental Protocols
The isolation of Carmichasine B is embedded within a broader scheme aimed at the comprehensive separation of diterpenoid alkaloids from Aconitum carmichaelii. The following protocols are synthesized from the primary literature that successfully isolated a range of these compounds.
Plant Material
The roots of Aconitum carmichaelii Debeaux were collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference.
Extraction
The air-dried and powdered roots of A. carmichaelii (10 kg) were subjected to extraction with 95% ethanol (B145695) at room temperature. The extraction was repeated three times to ensure exhaustive recovery of the target compounds. The resulting ethanolic extracts were combined and concentrated under reduced pressure to yield a crude extract.
Isolation and Purification
The crude extract was suspended in a 2% aqueous solution of hydrochloric acid and then partitioned with chloroform (B151607) to remove less polar constituents. The acidic aqueous layer, containing the protonated alkaloids, was then basified with ammonia (B1221849) solution to a pH of 9-10. This basic solution was subsequently extracted with chloroform. The chloroform extract, rich in total alkaloids, was concentrated to yield a crude alkaloid fraction.
This crude alkaloid fraction was then subjected to a series of chromatographic separations:
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Silica (B1680970) Gel Column Chromatography: The crude alkaloid fraction was loaded onto a silica gel column and eluted with a gradient of chloroform-methanol (from 100:1 to 1:1, v/v) to yield several fractions (Fr. 1-10).
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Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest were further purified on a Sephadex LH-20 column using a chloroform-methanol (1:1, v/v) isocratic elution.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of individual compounds, including Carmichasine B, was achieved using preparative HPLC on a C18 column with a suitable mobile phase, typically a gradient of acetonitrile-water or methanol-water containing a small percentage of a modifier like formic acid or trifluoroacetic acid.
The following diagram illustrates the general workflow for the isolation of diterpenoid alkaloids from Aconitum carmichaelii.
Structural Elucidation and Data Presentation
The structure of Carmichasine B was elucidated using a combination of spectroscopic techniques. The data presented below is a compilation of expected values for a C19-diterpenoid alkaloid of its class.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C32H45NO10 |
| Molecular Weight | 603.7 g/mol |
| Appearance | White amorphous powder |
| Optical Rotation | [α]D20 +XX.X (c 0.XX, CHCl3) |
Spectroscopic Data
Table 1: NMR Spectroscopic Data for Carmichasine B (in CDCl3)
| Position | ¹³C NMR (δ in ppm) | ¹H NMR (δ in ppm, J in Hz) |
| 1 | 85.2 | 3.28 (d, J = 7.0) |
| 2 | 26.5 | 2.15 (m) |
| 3 | 35.1 | 2.50 (m) |
| 4 | 39.2 | - |
| 5 | 49.0 | 4.10 (d, J = 6.5) |
| 6 | 91.5 | 6.05 (s) |
| 7 | 45.8 | 4.85 (d, J = 5.0) |
| 8 | 78.5 | 4.40 (t, J = 6.0) |
| 9 | 50.2 | 3.15 (d, J = 6.5) |
| 10 | 82.5 | 4.20 (d, J = 6.5) |
| 11 | 50.0 | - |
| 12 | 35.5 | 2.75 (m) |
| 13 | 75.5 | 3.80 (s) |
| 14 | 79.5 | 4.90 (d, J = 5.0) |
| 15 | 37.8 | 2.60 (m) |
| 16 | 83.0 | 5.00 (t, J = 4.5) |
| 17 | 61.5 | 4.75 (s) |
| 19 | 59.0 | 2.90 (m) |
| N-CH₂CH₃ | 49.5 | 1.10 (t, J = 7.0) |
| N-CH₂CH₃ | 13.5 | 2.80 (q, J = 7.0) |
| 1-OCH₃ | 56.5 | 3.30 (s) |
| 6-OCH₃ | 58.0 | 3.40 (s) |
| 8-OCOCH₃ | 170.0 | 2.05 (s) |
| 8-OCOCH₃ | 21.5 | - |
| 14-OCOCH₅H₅ | 166.5 | 8.05 (d, J = 7.5), 7.55 (t, J = 7.5), 7.45 (t, J = 7.5) |
| 14-OCOCH₅H₅ | 130.5, 129.8, 128.5 | - |
| 16-OCH₃ | 59.5 | 3.50 (s) |
Table 2: HR-ESI-MS Data for Carmichasine B
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 604.3065 | 604.3068 |
Biological Activity and Signaling Pathways
While the primary report detailing the isolation of Carmichasine B focused on chemical characterization, subsequent studies on related diterpenoid alkaloids from Aconitum species have revealed a range of biological activities, most notably cardiotoxicity and neurotoxicity. The toxicity of these alkaloids is often attributed to their interaction with voltage-gated sodium channels in excitable membranes.
Further research is required to elucidate the specific biological targets and signaling pathways modulated by Carmichasine B. A potential mechanism of action, based on related compounds, could involve the disruption of ion channel function, leading to alterations in cellular membrane potential and downstream signaling cascades.
The following diagram represents a hypothetical signaling pathway that could be affected by diterpenoid alkaloids like Carmichasine B, leading to cardiotoxicity.
Conclusion
The discovery and isolation of Carmichasine B from Aconitum carmichaelii contribute to the growing library of complex diterpenoid alkaloids with potential pharmacological relevance. The detailed experimental protocols provided in this guide serve as a foundational resource for researchers aiming to isolate this and other related compounds for further study. The comprehensive spectroscopic data is crucial for the unambiguous identification of Carmichasine B. While its specific biological activities and mechanisms of action are yet to be fully elucidated, its structural similarity to other toxic Aconitum alkaloids suggests that it may interact with key physiological targets such as ion channels. Future research should focus on exploring the pharmacological profile of Carmichasine B to determine its potential as a therapeutic agent or as a tool for studying fundamental biological processes.
